(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Description

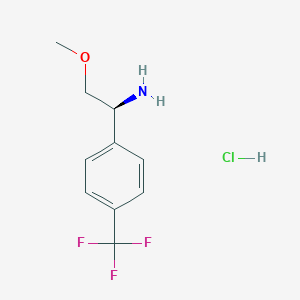

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS: 2703746-31-8) is a chiral amine derivative with a molecular formula of C₁₀H₁₃ClF₃NO and a molecular weight of 255.66 g/mol . Its structure features a methoxy group (-OCH₃) at the second carbon of the ethanamine backbone and a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring.

Key properties include:

- SMILES: COCC@HN

- InChIKey: ROHHPXSZRZTEOZ-SECBINFHSA-N

- Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(1S)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEDNLBBATYHAD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as CF3SO2Na.

Amine Introduction: The amine group is introduced through a reductive amination process, where the intermediate is reacted with an amine donor in the presence of a reducing agent.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl vs. Bis(trifluoromethyl) Substitution

- (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS: 336105-44-3) replaces the methoxy group with a trifluoromethyl (-CF₃) group on the ethanamine chain. This compound has two -CF₃ groups, significantly increasing electronegativity and lipophilicity compared to the target compound.

Fluoro vs. Methoxy Substitution

Modifications on the Ethanamine Backbone

Azide-Functionalized Analogs

- Compounds like (1R)-2-Azido-1-[4-(cyclobutylmethoxy)phenyl]ethan-1-amine hydrochloride () replace the methoxy group with an azide (-N₃). Azides are reactive functional groups often used in "click chemistry," suggesting utility in probe synthesis or bioconjugation. However, azides may pose stability risks compared to the inert methoxy group .

Chiral Variants with Alternative Substituents

- (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride () substitutes the trifluoromethyl group with chloro-fluoro groups.

Comparative Data Table

Biological Activity

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the molecular formula C10H12F3NO·HCl, is a compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, focusing on available research findings.

Structural Characteristics

The compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which are significant for its reactivity and biological interactions. The structural representation is as follows:

- Molecular Formula : C10H12F3NO

- Molecular Weight : 219.20 g/mol

- IUPAC Name : (S)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

- SMILES Notation : COCC@HN

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of Benzaldehyde and Trifluoromethyl Propionate : This method involves the initial formation of an intermediate which is then reacted with methoxy and amine groups.

- Automated Synthesis Techniques : In industrial settings, automated synthesis and real-time monitoring enhance efficiency and scalability.

Antitumor Activity

While there are no direct studies on the antitumor activity of this compound, related compounds containing similar functional groups have shown significant anticancer properties. For instance:

- Indazole Derivatives : Compounds with structural similarities have demonstrated potent activity against various cancer cell lines, suggesting potential pathways for this compound to exhibit similar effects .

The mechanism of action is hypothesized to involve modulation of enzyme activities or receptor interactions, leading to biochemical responses that could influence cell proliferation or apoptosis. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and target interaction.

Case Studies and Research Findings

Despite the lack of extensive literature specifically addressing the biological activity of this compound, related studies provide insights into its potential effects:

| Compound | Biological Activity | IC50 Values |

|---|---|---|

| Indazole Derivative A | Antiproliferative against HCT116 cells | ~0.64 μM |

| Indazole Derivative B | Inhibition of EGFR T790M | 5.3 nM |

| Indazole Derivative C | Potent against multiple myeloma cells | 0.64 μM |

These findings suggest that compounds with similar structures may exhibit significant biological activities, providing a basis for further investigation into this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.